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Compound of Interest

2-(1,3,5-Trimethyl-1H-pyrazol-4-
Compound Name:
yl)ethanol

Cat. No.: B1289944

Technical Guide: 2-(1,3,5-trimethyl-1H-pyrazol-4-
yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is
limited in publicly available literature. This guide compiles available information and provides
predicted data and general methodologies based on structurally related compounds. All
predicted data should be confirmed through experimental validation.

Core Chemical Properties

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is a substituted pyrazole derivative. The pyrazole
ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The
substituents on this core structure significantly influence its chemical and biological properties.

Structure:
Caption: 2D structure of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

Table 1: Physicochemical Properties
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Property Value Source/Method
2-(1,3,5-trimethyl-1H-pyrazol-

IUPAC Name ( Y by -
4-ylethanol

CAS Number 1007462-48-7 PubChem

Molecular Formula CsH14N20 PubChem

Molecular Weight 154.21 g/mol PubChem

_ _ Not available (Predicted: Solid

Melting Point -

at room temp.)
N ) Not available (Predicted: >200 o

Boiling Point Prediction
OC)
Predicted to be soluble in polar

Solubility organic solvents like ethanol Chemical Principle
and DMSO.

LogP 0.6 (Predicted) PubChem

Spectroscopic Data (Predicted)

While experimental spectra for this specific molecule are not readily available, the expected
spectral characteristics can be inferred based on the functional groups present and data from
analogous compounds.

Table 2: Predicted Spectroscopic Data
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Technique Expected Features

- Singlets for the three methyl groups on the

pyrazole ring. - A triplet for the methylene group
1H NMR adjacent to the hydroxyl group. - A triplet for the

methylene group attached to the pyrazole ring. -

A broad singlet for the hydroxyl proton.

- Signals for the three methyl carbons. - Signals
13C NMR for the two methylene carbons. - Signals for the

carbon atoms of the pyrazole ring.

- A broad band around 3300-3500 cm~1 (O-H
stretch). - C-H stretching bands around 2850-
3000 cm™1, - C=N and C=C stretching bands
characteristic of the pyrazole ring around 1500-
1600 cm~1. - C-O stretching band around 1050-
1150 cm~1.

IR Spectroscopy

- Amolecular ion peak (M+*) at m/z = 154. -
Mass Spectrometry Fragmentation pattern showing loss of water (M-

18), and cleavage of the ethanol side chain.

Experimental Protocols

A specific, validated synthesis protocol for 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is not
documented in the reviewed literature. However, a plausible synthetic route can be designed
based on established methods for the synthesis of 4-substituted pyrazoles.

Proposed Synthesis Workflow:

The Knorr pyrazole synthesis is a common method for creating pyrazole rings. A subsequent
functionalization at the 4-position can lead to the desired product.
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Step 1: Knorr Pyrazole Synthesis

Pentane-2,4-dione Methylhydrazine

Condensation
Y Y

1,3,5-Trimethyl-1H-pyrazole

POCI3, DMF
Step 3: Grignard Reaction Step 2: Vilsmeier—{;laack Formylation Step 4: Reduction (Alternative to Step 3)
Methylmagnesium bromide 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde NaBH4
Reduction
\ 4 y \ 4 y
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

Detailed Methodology (Hypothetical):

e Synthesis of 1,3,5-Trimethyl-1H-pyrazole:

o To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add methylhydrazine (1.0 eq)
dropwise at room temperature.

o Reflux the mixture for 4-6 hours.

o Monitor the reaction by thin-layer chromatography (TLC).
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o Upon completion, remove the solvent under reduced pressure.

o Purify the crude product by distillation or column chromatography to yield 1,3,5-trimethyl-
1H-pyrazole.

e Formylation of 1,3,5-Trimethyl-1H-pyrazole (Vilsmeier-Haack reaction):

o Cool a mixture of phosphorus oxychloride (POCIs, 1.5 eq) and dimethylformamide (DMF,
3.0eq)to 0 °C.

o Add 1,3,5-trimethyl-1H-pyrazole (1.0 eq) dropwise to the cooled Vilsmeier reagent.
o Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

o Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH
solution).

o Extract the product with an organic solvent (e.g., ethyl acetate).

o Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 1,3,5-
trimethyl-1H-pyrazole-4-carbaldehyde.

e Reduction to 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol:

[e]

Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.

o

Add sodium borohydride (NaBHa4, 1.1 eq) portion-wise at 0 °C.

[¢]

Stir the reaction mixture at room temperature for 1-2 hours.

o

Quench the reaction with water and extract the product with an organic solvent.

[e]

Dry the organic layer and concentrate to yield the final product, which can be further
purified by column chromatography.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol have not
been identified. However, the pyrazole scaffold is a well-known pharmacophore present in
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numerous biologically active compounds.
General Biological Activities of Pyrazole Derivatives:

» Anti-inflammatory: Many pyrazole derivatives exhibit anti-inflammatory properties, with some
acting as selective COX-2 inhibitors.

» Anticancer: Pyrazole-containing compounds have been shown to possess antiproliferative
activity against various cancer cell lines.

» Antimicrobial: A broad range of antibacterial and antifungal activities have been reported for
pyrazole derivatives.

e Analgesic and Antipyretic: Some of the earliest synthetic drugs, such as antipyrine, are
based on the pyrazole structure.

Proposed Biological Screening Workflow:

Given the known activities of the pyrazole class, a logical workflow for screening the biological
activity of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol would involve a tiered approach.
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Mechanism of Action (Anticancer)

Apoptosis Assays

Cell Cycle Analysis

Mechanism of Action (Anti-inflammatory)

Cytokine Profiling

COX-1/COX-2 Inhibition

Initial Screening
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Caption: A logical workflow for the biological screening of 2-(1,3,5-trimethyl-1H-pyrazol-4-
yl)ethanol.

Note: The specific signaling pathways that this compound might modulate are currently
unknown and would be the subject of future research. Any identified activity would necessitate
further investigation to elucidate the precise mechanism of action.

Conclusion
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2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is a compound with potential for further
investigation, given the rich pharmacology of the pyrazole class of molecules. This technical
guide provides a summary of the currently available and predicted information. Experimental
validation of the predicted properties and the development of a robust synthetic protocol are
essential next steps for any research or drug development program involving this compound.

 To cite this document: BenchChem. [chemical properties of 2-(1,3,5-trimethyl-1H-pyrazol-4-
ylethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289944#chemical-properties-of-2-1-3-5-trimethyl-
1h-pyrazol-4-yl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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